5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid
Overview
Description
The compound “5-Oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
The synthesis of derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)-pyrrolidine-3-carboxylic acid was achieved by heating 5-substituted 1,3,4-thiadiazol-2-amines and itaconic acid under solvent-free conditions or with the addition of acetic acid at 140–150 °C .Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The non-aromatic substituent in position 3 of the pyrrolidine-2,5-dione ring and the 3-trifluoromethylphenylpiperazine fragment positively affect the anticonvulsant activity .Chemical Reactions Analysis
The conjugative interaction between σ (O 22LP (2)) and σ* (C 9 –C 20) (47.89 kcal/mol) clearly indicated the possibility of O–H···C interaction within the carboxylic acid group .Physical and Chemical Properties Analysis
The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Biological Activity
- 5-Oxo-pyrrolidine-3-carboxylic acids, including the specified compound, have been used in the synthesis of novel bicyclic systems. These compounds have been studied for their biological activity predictions using PASS, indicating potential pharmaceutical applications (Kharchenko, Detistov, & Orlov, 2008).
Spectroscopic and Quantum Mechanical Studies
- The spectroscopic properties of similar compounds have been investigated using various techniques. These studies include analysis through FT-IR, NMR, UV techniques, and quantum chemical methods, providing insights into the molecular structure and electronic properties (Devi, Bishnoi, & Fatma, 2020).
Anticancer Agent Synthesis
- This class of compounds has been used in synthesizing novel pyridine derivatives with various heterocyclic rings, demonstrating significant anticancer activity against different cancer cell lines. This highlights its potential as a precursor in anticancer drug development (Hafez & El-Gazzar, 2020).
Metal Complexes and Structural Studies
- Related compounds have been utilized in synthesizing novel metal complexes with potential applications in materials science. These studies include crystal structure analysis and spectroscopic studies, contributing to the field of coordination chemistry (Myannik et al., 2018).
Conformational Analysis
- The conformational properties of similar molecules have been examined, emphasizing the importance of intramolecular hydrogen bonding. Such studies are vital for understanding the chemical behavior and reactivity of these compounds (Laurella & Erben, 2016).
CNS Effect Evaluation
- Derivatives of pyridine-5-carboxylic acids, including structures similar to the specified compound, have been synthesized for evaluating their effects on the central nervous system, indicating their potential use in neuropharmacology (Casola & Anderson, 1965).
Mechanism of Action
Safety and Hazards
Future Directions
The resulting acids from the synthesis of these derivatives can be used as building blocks in the synthesis of new potentially biologically active heterocyclic compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .
Properties
IUPAC Name |
5-oxo-1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3N3O3S/c9-8(10,11)6-12-13-7(18-6)14-2-3(5(16)17)1-4(14)15/h3H,1-2H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTSBLMMSCKIRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=NN=C(S2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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